molecular formula C14H10F4 B14133664 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene

1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene

Cat. No.: B14133664
M. Wt: 254.22 g/mol
InChI Key: SPZRIJSROQXFGG-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene is an organic compound with the molecular formula C14H10F4 It is a derivative of benzene, characterized by the presence of a fluoro group and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene typically involves the reaction of 1-fluoro-4-iodobenzene with 4-(trifluoromethyl)benzyl bromide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce benzoic acid derivatives.
  • Reduction reactions result in difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Fluoro-4-(trifluoromethyl)benzene
  • 4-Fluorobenzotrifluoride
  • 1-Chloro-4-(trifluoromethyl)benzene

Comparison: 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene is unique due to the presence of both fluoro and trifluoromethylbenzyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties make it particularly valuable in applications requiring enhanced stability and bioavailability.

Properties

Molecular Formula

C14H10F4

Molecular Weight

254.22 g/mol

IUPAC Name

1-fluoro-4-[[4-(trifluoromethyl)phenyl]methyl]benzene

InChI

InChI=1S/C14H10F4/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16,17)18/h1-8H,9H2

InChI Key

SPZRIJSROQXFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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